molecular formula C28H23ClN2O3 B12032082 N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide CAS No. 397284-87-6

N'-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide

Cat. No.: B12032082
CAS No.: 397284-87-6
M. Wt: 470.9 g/mol
InChI Key: RFQXCQVLSQLTHY-UXHLAJHPSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes benzyloxy and chlorobenzyl groups, making it a subject of interest for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide typically involves the condensation of 3-(benzyloxy)benzaldehyde with 4-((4-chlorobenzyl)oxy)benzohydrazide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability, ensuring that the final product meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.

    Substitution: The benzyloxy and chlorobenzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide include other benzylidene and benzyloxy derivatives with different substituents. These compounds share structural similarities but may exhibit different chemical and biological properties.

Uniqueness

The uniqueness of N’-(3-(Benzyloxy)benzylidene)-4-((4-chlorobenzyl)oxy)benzohydrazide lies in its specific combination of benzyloxy and chlorobenzyl groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various scientific research and industrial applications.

Properties

CAS No.

397284-87-6

Molecular Formula

C28H23ClN2O3

Molecular Weight

470.9 g/mol

IUPAC Name

4-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C28H23ClN2O3/c29-25-13-9-22(10-14-25)20-33-26-15-11-24(12-16-26)28(32)31-30-18-23-7-4-8-27(17-23)34-19-21-5-2-1-3-6-21/h1-18H,19-20H2,(H,31,32)/b30-18+

InChI Key

RFQXCQVLSQLTHY-UXHLAJHPSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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